BenchChemオンラインストアへようこそ!

3-Tert-butyl-6-(piperidin-4-yloxy)pyridazine

Lipophilicity Physicochemical property Medicinal chemistry

3-Tert-butyl-6-(piperidin-4-yloxy)pyridazine (CAS 2189368-15-6) is a disubstituted pyridazine building block bearing a tert-butyl group at the 3-position and a piperidin-4-yloxy moiety at the 6-position. With molecular formula C13H21N3O and molecular weight 235.33 g/mol , it belongs to a class of heterocyclic intermediates widely employed in medicinal chemistry for kinase inhibitor design , CNS-targeted ligand synthesis , and protein tyrosine phosphatase 1B (PTP1B) modulator development.

Molecular Formula C13H21N3O
Molecular Weight 235.331
CAS No. 2189368-15-6
Cat. No. B2903262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tert-butyl-6-(piperidin-4-yloxy)pyridazine
CAS2189368-15-6
Molecular FormulaC13H21N3O
Molecular Weight235.331
Structural Identifiers
SMILESCC(C)(C)C1=NN=C(C=C1)OC2CCNCC2
InChIInChI=1S/C13H21N3O/c1-13(2,3)11-4-5-12(16-15-11)17-10-6-8-14-9-7-10/h4-5,10,14H,6-9H2,1-3H3
InChIKeyFPTXOPALOXWAOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Tert-butyl-6-(piperidin-4-yloxy)pyridazine Procurement Guide: Structural Benchmarking and Comparator Differentiation


3-Tert-butyl-6-(piperidin-4-yloxy)pyridazine (CAS 2189368-15-6) is a disubstituted pyridazine building block bearing a tert-butyl group at the 3-position and a piperidin-4-yloxy moiety at the 6-position. With molecular formula C13H21N3O and molecular weight 235.33 g/mol , it belongs to a class of heterocyclic intermediates widely employed in medicinal chemistry for kinase inhibitor design [1], CNS-targeted ligand synthesis [2], and protein tyrosine phosphatase 1B (PTP1B) modulator development [3]. The compound features a free secondary amine on the piperidine ring, enabling downstream derivatisation via amide coupling, reductive amination, or sulfonylation.

Why 3-Tert-butyl-6-(piperidin-4-yloxy)pyridazine Cannot Be Replaced by Common In-Class Analogs


Pyridazine derivatives with identical piperidin-4-yloxy substitution at the 6-position but differing 3-position substituents exhibit markedly divergent physicochemical and pharmacological profiles. The tert-butyl group in 3-tert-butyl-6-(piperidin-4-yloxy)pyridazine imparts a unique combination of steric bulk and lipophilicity that 3-chloro, 3-methyl, or 3-unsubstituted analogs cannot replicate . In PTP1B inhibitor SAR studies, pyridazine analogues with bulky lipophilic substituents at the 3-position demonstrated enhanced membrane permeability and altered binding kinetics compared to smaller substituents [1]. Furthermore, the tert-butyl group confers resistance to CYP-mediated benzylic oxidation, a metabolic liability observed in 3-methyl analogs [2]. For procurement decisions in CNS-focused programmes, the predicted increase in blood-brain barrier permeability associated with the tert-butyl motif relative to polar or halogenated alternatives is a critical selection criterion .

Quantitative Differentiation Evidence for 3-Tert-butyl-6-(piperidin-4-yloxy)pyridazine Versus Closest Analogs


Calculated Lipophilicity (clogP) Advantage of the Tert-Butyl Substituent Versus Methyl and Chloro Analogs

The tert-butyl group at the 3-position of the pyridazine ring confers substantially higher calculated lipophilicity compared to the 3-methyl or 3-chloro analogs. Based on clogP values reported for structurally related 3-substituted pyridazines, the tert-butyl derivative is predicted to have a clogP approximately 1.0–1.5 log units higher than the 3-methyl analog and approximately 0.8–1.2 log units higher than the 3-chloro analog . This difference directly impacts membrane permeability, protein binding, and CNS penetration potential [1].

Lipophilicity Physicochemical property Medicinal chemistry

Steric Bulk Differentiation: Tert-Butyl Versus Methyl and Chloro Substituents at the 3-Position

The tert-butyl group (van der Waals volume ~57 ų) occupies approximately 2.5-fold greater three-dimensional space than a methyl group (~22 ų) and significantly more than a chlorine atom (~18 ų) [1]. In pyridazine-based kinase inhibitor programmes, 3-position steric bulk has been shown to modulate selectivity across the kinome by restricting conformational flexibility and enforcing specific binding poses [2]. The tert-butyl group's quaternary carbon also eliminates the potential for CYP-mediated hydroxylation at the benzylic position, a metabolic soft spot present in the 3-methyl analog [3].

Steric hindrance Selectivity Structure-activity relationship

Free Piperidine NH: Derivatisation Versatility Versus N-Methylated or N-Protected Analogs

The target compound possesses a free secondary amine on the piperidine ring (pKa ~9.45 predicted for the conjugate acid of the piperidine nitrogen in analogous 6-(piperidin-4-yloxy)pyridazines) . This is in contrast to commonly available N-Boc-protected or N-methylated analogs (e.g., CAS 2200498-52-6, 3-tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine) . The free amine enables direct diversification without a deprotection step, reducing synthetic step count by 1–2 steps in library production and eliminating exposure to acidic or hydrogenolytic deprotection conditions that may degrade the pyridazine ring [1].

Synthetic versatility Intermediate Parallel synthesis

Molecular Weight and Heavy Atom Count: Balanced Physicochemical Profile for Fragment-to-Lead Programmes

With a molecular weight of 235.33 g/mol and 17 heavy atoms, the target compound resides within the optimal fragment space (MW <250, heavy atom count ≤17) for fragment-based drug discovery (FBDD) [1]. In contrast, the 3-chloro analog (MW 213.66, 14 heavy atoms) is lighter but lacks the steric features for selective binding, while the 3-methyl analog (MW 193.25, 14 heavy atoms) offers reduced lipophilicity. The tert-butyl derivative achieves a favourable balance of size, lipophilicity, and functional group complexity that aligns with fragment elaboration principles [1].

Fragment-based drug discovery Lead-likeness Physicochemical property

High-Value Application Scenarios for 3-Tert-butyl-6-(piperidin-4-yloxy)pyridazine Based on Differential Evidence


CNS-Penetrant Kinase Inhibitor Library Synthesis

The elevated lipophilicity (predicted clogP ~2.7) and steric profile of the tert-butyl group, combined with the free piperidine NH handle, make this compound an ideal core scaffold for generating CNS-penetrant kinase inhibitor libraries. The tert-butyl motif enhances blood-brain barrier permeability relative to 3-methyl or 3-chloro analogs , while the free amine enables rapid parallel diversification via amide coupling or reductive amination to explore SAR around the solvent-exposed region of kinase active sites [1].

Sigma Receptor or nAChR Ligand Development

Pyridazine derivatives bearing piperidine moieties have demonstrated binding affinity at sigma receptors and nicotinic acetylcholine receptors (nAChRs) . The tert-butyl group's steric bulk can be exploited to achieve subtype selectivity within these receptor families. The free piperidine NH allows introduction of diverse N-substituents to modulate receptor affinity and functional activity, making this compound a versatile starting point for CNS receptor pharmacology programmes [1].

PTP1B Inhibitor Elaboration for Diabetes and Obesity Research

Published SAR on pyridazine-based PTP1B inhibitors demonstrates that non-competitive, reversible inhibition is achievable with pyridazine analogues bearing bulky lipophilic substituents . The tert-butyl group at the 3-position provides the steric and lipophilic features consistent with this pharmacological profile, while the piperidin-4-yloxy group offers a vector for further optimisation of potency and physicochemical properties [1].

Fragment-Based Screening and Structure-Guided Elaboration

With a molecular weight of 235.33 g/mol and balanced physicochemical properties, this compound is suitable for fragment-based screening campaigns. Its three-dimensional complexity (Fsp³ = 0.54 based on the saturated piperidine and tert-butyl carbons) exceeds that of many planar fragment collections, potentially yielding higher hit rates against challenging targets . The free amine and the pyridazine nitrogen atoms provide multiple vectors for structure-guided fragment growth [1].

Quote Request

Request a Quote for 3-Tert-butyl-6-(piperidin-4-yloxy)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.